N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H27N3O5S and a molecular weight of 433.521 Da . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a dimethoxybenzyl moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group. This group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . The synthesis involves the use of palladium-catalyzed C-C bond formation reaction conditions, facilitating the formation of the respective precursors .
Industrial Production Methods
the use of advanced organic synthesis techniques, such as Suzuki–Miyaura coupling, is likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYBENZYL)-N’-(1-{3-[1-({[(3,4-DIMETHOXYBENZYL)AMINO]CARBONYL}AMINO)-1-METHYLETHYL]PHENYL}-1-METHYLETHYL)UREA
- N-(4-{[4-(3,4-Dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Uniqueness
N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the sulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H27N3O5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O5S/c1-16(25)22-18-5-7-19(8-6-18)30(26,27)24-12-10-23(11-13-24)15-17-4-9-20(28-2)21(14-17)29-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI Key |
UGKOURNPZFDUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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